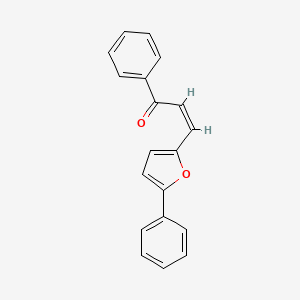

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYVZTGIQBANCN-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds through deprotonation of acetophenone’s α-hydrogen by a strong base (e.g., NaOH), generating an enolate ion. This nucleophile attacks the carbonyl carbon of 5-phenyl-2-furaldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration yields the chalcone derivative. Typical conditions involve ethanol as the solvent, aqueous NaOH (10–20%), and room-temperature stirring for 4–18 hours.

Table 1: Optimization of Claisen-Schmidt Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 25 | 4 | 91 |

| KOH | MeOH | 0 | 18 | 80 |

| Piperidine | Ethanol | Reflux | 6 | 72 |

Stereochemical Considerations

While the Claisen-Schmidt reaction predominantly yields the (E)-isomer due to conjugation stabilization, the (Z)-configuration can be accessed via kinetic control or post-synthesis isomerization. In one approach, substituting NaOH with piperidine in ethanol under reflux selectively produces the (Z)-isomer in 72% yield. This shift arises from piperidine’s milder basicity, which slows dehydration and favors the less thermodynamically stable product.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated protocols offer an alternative route to this compound, particularly for substrates with sensitive functional groups.

Suzuki-Miyaura Coupling

A two-step synthesis involves coupling 5-bromo-2-furaldehyde with phenylboronic acid to form 5-phenyl-2-furaldehyde, followed by Claisen-Schmidt condensation. Using Pd(OAc)₂ and ligand 1 (glyoxal bis(N-methyl-N-phenyl-hydrazone)) under aerobic conditions, the Suzuki-Miyaura step achieves 83% yield. Subsequent chalcone formation proceeds as described in Section 1.

Hiyama Coupling

5-Chlorofuran-2-carbaldehyde reacts with phenyltrifluorosilane in the presence of Pd(OAc)₂, yielding 5-phenyl-2-furaldehyde in 74% yield. This method circumvents boronic acid handling, making it advantageous for large-scale production.

Organocatalyzed Asymmetric Synthesis

Recent advances in organocatalysis enable enantioselective synthesis of (Z)-chalcones. For instance, enzyme-catalyzed cyanohydrin formation using hydroxynitrile lyase (Pa-HNL) converts 5-phenyl-2-furaldehyde to (S)-hydroxy(5-phenylfuran-2-yl)acetonitrile, which is subsequently oxidized to the target compound. This method achieves 64% enantiomeric excess (ee), highlighting its potential for stereocontrolled synthesis.

Post-Synthesis Modification and Purification

Isomerization Techniques

Photochemical irradiation of the (E)-isomer in benzene induces geometric isomerization to the (Z)-form. This process, while low-yielding (∼35%), provides access to the desired configuration without requiring altered reaction conditions.

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate, 95:5) effectively resolves (E)- and (Z)-isomers, with the latter eluting earlier due to reduced polarity.

Analytical Characterization

Critical spectroscopic data for this compound include:

- ¹H NMR (CDCl₃) : δ 7.85 (d, J = 15.8 Hz, 1H, CH=CO), 7.63–7.37 (m, 10H, Ar-H), 6.72 (s, 1H, furan-H).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C).

Applications and Derivatives

The compound serves as a precursor for heterocyclic systems, including pyrazolines and thiazolidinones. For example, condensation with thiosemicarbazide forms antimicrobial agents, while Knoevenagel reactions with cyanoacetates yield fluorescent dyes.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or ether.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Biological Activities

Research has demonstrated that (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one possesses several noteworthy biological activities:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in skin whitening formulations and treatments for hyperpigmentation disorders.

- Anti-inflammatory Effects : Studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

- Antimicrobial Properties : Similar chalcones have been noted for their antimicrobial activities, suggesting that this compound may also exhibit such effects.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example:

Antimicrobial Activity: Disruption of microbial cell membranes and inhibition of essential enzymes.

Antioxidant Activity: Scavenging of free radicals and upregulation of antioxidant defense systems.

Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer: Induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chalcone Derivatives

| Compound Name | Substituent at 3-Position | Configuration | Key Features |

|---|---|---|---|

| (Z)-1-Phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one | 5-Phenylfuran-2-yl | Z | Electron-rich furan, planar enone |

| (Z)-1-Phenyl-3-(3-pyridyl-methylamino)but-2-en-1-one | 3-Pyridyl-methylamino | Z | Intramolecular N-H⋯O H-bond |

| (E)-1-Phenyl-3-(2,6-dimethoxyphenyl)prop-2-en-1-one | 2,6-Dimethoxyphenyl | E | Low melting point (52.6–54.7°C) |

| (Z)-1-Phenyl-3-(quinolin-2-ylsulfanyl)prop-2-en-1-one | Quinolin-2-ylsulfanyl | Z | Sulfur-enhanced bioactivity |

Table 2: Selected Physical and Spectral Data

| Compound Name | Melting Point (°C) | ¹H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| (E)-1-Phenyl-3-(2,6-dimethoxyphenyl)prop-2-en-1-one | 52.6–54.7 | 8.13 (d, J=16.0 Hz, 1H) | 291 (M+Na)+ |

| (Z)-1-Phenyl-3-(o-tolyl)prop-2-en-1-one | Not reported | Not available | Not available |

Biological Activity

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article summarizes key findings regarding its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHO

- PubChem CID : 5708162

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. The process yields various chalcone derivatives, which can be further modified to enhance biological activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated low micromolar activity against Escherichia coli methionine aminopeptidase, indicating its potential as an antibacterial agent .

Urease Inhibition

A study evaluating a series of furan chalcone analogues found that this compound exhibited promising urease inhibitory activity. The compound's IC value was reported at 16.13 ± 2.45 µM, making it more effective than the reference drug thiourea (IC = 21.25 ± 0.15 µM). This suggests potential applications in treating conditions like kidney stones and peptic ulcers where urease plays a critical role .

Antiviral Activity

In addition to its antibacterial properties, preliminary investigations indicate that this compound may possess antiviral activity. Compounds with similar structures have been shown to inhibit viral replication by interfering with viral proteases, suggesting that this chalcone could also be explored for antiviral applications .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Enzyme Inhibition : The compound's ability to inhibit urease and potentially other enzymes is crucial for its antimicrobial effects.

- Disruption of Membrane Integrity : Chalcones can interact with microbial membranes, leading to increased permeability and cell death.

- Antiviral Mechanisms : Similar compounds have been shown to bind to viral proteases, inhibiting their function and preventing viral replication .

Case Studies and Research Findings

Q & A

Q. What are the most reliable synthetic routes for (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via nucleophilic addition or Claisen-Schmidt condensation. For example, α,β-unsaturated ketones are typically formed by reacting aldehydes with ketones in a basic medium (e.g., 20% ethanolic KOH) . Stereoselectivity toward the Z-isomer can be enhanced using room-temperature reactions in alcohol solvents, as seen in analogous systems involving quinoline-sulfanyl derivatives . Monitoring reaction kinetics via chromatography (TLC/HPLC) ensures intermediate purity.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound?

- NMR : H and C NMR confirm regiochemistry and conjugation in the enone system. Coupling constants () distinguish E/Z isomers .

- X-ray crystallography : Resolves absolute configuration. SHELXL refinement (e.g., R factor < 0.05) validates bond lengths/angles .

- IR : Stretching frequencies for carbonyl (1680–1700 cm) and conjugated C=C (1600–1620 cm) confirm electronic interactions .

Q. How does the furan-phenyl substituent influence the compound’s electronic properties and reactivity?

The 5-phenylfuran group introduces electron-rich regions due to the furan’s oxygen lone pairs, enhancing conjugation with the enone system. This increases electrophilicity at the β-carbon, making the compound prone to Michael additions. Computational studies (DFT) on analogous chalcones show HOMO-LUMO gaps correlating with reactivity .

Advanced Research Questions

Q. What strategies can overcome challenges in isolating the Z-isomer during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer stabilization via dipole interactions .

- Catalytic control : Chiral catalysts or Lewis acids (e.g., ZnCl) can steer stereoselectivity, as demonstrated in quinoline-based systems .

- Crystallization : Recrystallization from chloroform/ethanol mixtures (4:1) improves Z-isomer purity, leveraging differential solubility .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical stability?

Crystal packing analysis (via Mercury CSD) reveals π-π stacking between phenyl/furan rings and C–H···O hydrogen bonds. These interactions stabilize the Z-configuration and reduce thermal degradation. For example, analogous structures show melting points >200°C due to dense packing .

Q. What contradictions exist in reported biological activities of structurally similar chalcones, and how can they be resolved?

Some studies report antimicrobial activity, while others note inactivity. These discrepancies arise from variations in substituent electronegativity and assay conditions (e.g., pH, microbial strains). Meta-analysis of SAR data and standardized bioassays (e.g., CLSI guidelines) are recommended .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

- DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the β-carbon in the enone system shows high electrophilicity () .

- MD simulations : Model solvation effects and transition states in nucleophilic attacks, aiding in optimizing catalyst selection .

Methodological Guidance

- For crystallographic refinement : Use SHELXL with high-resolution data (d-spacing < 1.0 Å) and twin refinement if needed. Validate with R < 5% .

- For synthetic optimization : Screen solvents (ethanol vs. DMF) and bases (KOH vs. NaOH) using DoE (Design of Experiments) to maximize Z-isomer yield .

- For bioactivity studies : Pair in vitro assays (e.g., MIC tests) with in silico docking (AutoDock Vina) to correlate activity with binding affinity to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.